molecular formula C12H13NO3S B15341009 Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- CAS No. 43001-81-6

Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-

Cat. No.: B15341009
CAS No.: 43001-81-6
M. Wt: 251.30 g/mol
InChI Key: BPCNOAXJFXTTQY-UHFFFAOYSA-N
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Description

Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃S. It is a derivative of ethanol where the hydroxyl group is substituted with a naphthalenylsulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- typically begins with 7-amino-1-naphthalenesulfonic acid and ethanol.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the sulfonic acid group with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Strong acids like hydrochloric acid (HCl) are used as catalysts.

Major Products Formed:

  • Oxidation: Aldehydes or ketones.

  • Reduction: Sulfides.

  • Substitution: Various substituted naphthalenes.

Scientific Research Applications

Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is used in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

  • **Ethanol, 2-[(6-amino-1-naphthalenyl)sulfonyl]-

  • **Ethanol, 2-[(8-amino-1-naphthalenyl)sulfonyl]-

  • **Ethanol, 2-[(7-amino-2-naphthalenyl)sulfonyl]-

Uniqueness: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications compared to similar compounds.

Properties

CAS No.

43001-81-6

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-(7-aminonaphthalen-1-yl)sulfonylethanol

InChI

InChI=1S/C12H13NO3S/c13-10-5-4-9-2-1-3-12(11(9)8-10)17(15,16)7-6-14/h1-5,8,14H,6-7,13H2

InChI Key

BPCNOAXJFXTTQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)CCO

Origin of Product

United States

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